Trichokonin VI

Description

Properties

CAS No. |

97242-16-5 |

|---|---|

Molecular Formula |

C90H149N23O24 |

Molecular Weight |

1937.3 g/mol |

IUPAC Name |

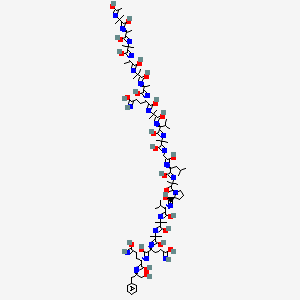

(2S)-N-[1-[(2S)-1-[1-[2-[(2S)-1-[1-[(2S)-2-[N-[(2S)-1-[1-[1-[(2S)-1-[(2S)-1,5-dihydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]imino-5-iminopentan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-(1-hydroxyethylideneamino)-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]pentanediimidic acid |

InChI |

InChI=1S/C90H149N23O24/c1-45(2)41-57(71(126)109-90(25,26)82(137)113-40-30-33-58(113)72(127)103-63(46(3)4)73(128)111-89(23,24)81(136)112-88(21,22)79(134)102-55(35-38-60(92)117)69(124)101-54(34-37-59(91)116)68(123)98-53(44-114)42-52-31-28-27-29-32-52)99-62(119)43-94-75(130)83(11,12)110-74(129)64(47(5)6)104-80(135)87(19,20)108-70(125)56(36-39-61(93)118)100-65(120)48(7)95-77(132)85(15,16)106-67(122)50(9)97-78(133)86(17,18)107-66(121)49(8)96-76(131)84(13,14)105-51(10)115/h27-29,31-32,45-50,53-58,63-64,114H,30,33-44H2,1-26H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,130)(H,95,132)(H,96,131)(H,97,133)(H,98,123)(H,99,119)(H,100,120)(H,101,124)(H,102,134)(H,103,127)(H,104,135)(H,105,115)(H,106,122)(H,107,121)(H,108,125)(H,109,126)(H,110,129)(H,111,128)(H,112,136)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1 |

InChI Key |

NXYQVPDHTKILPP-WVFQXUQHSA-N |

Isomeric SMILES |

C[C@@H](C(=N[C@@H](CCC(=N)O)C(=NC(C)(C)C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NCC(=N[C@@H](CC(C)C)C(=NC(C)(C)C(=O)N1CCC[C@H]1C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O |

Canonical SMILES |

CC(C)CC(C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)N=C(CN=C(C(C)(C)N=C(C(C(C)C)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Classification and Isomeric Landscape of Trichokonins

Trichokonins are a group of peptaibols, which are classified based on their chain length. Those with 18–20 amino acid residues are considered long-sequence peptaibols, while those with 11–16 residues are short-sequence, and those with 7–11 residues are termed lipopeptaibols. mdpi.com Trichokonin VI, with its 20 residues, falls into the long-sequence category. plos.orgresearchgate.net

The trichokonin family includes several isomeric forms, with this compound, VII, and VIII being the main isoforms produced by certain fungi. researchgate.net These isomers often exhibit slight variations in their amino acid sequences. For instance, this compound is positionally isomeric with other peptaibol sequences like Pept-Vb, -VIb, and -VII. nih.gov The structural diversity also extends to modifications of the core peptide, as demonstrated by the biosynthesis of fluorinated analogues of this compound. acs.org

Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C90H149N23O24 |

| Molecular Weight | 1937.29 g/mol |

| Amino Acid Sequence | Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Phe-ol |

| CAS Number | 97242-16-5 |

Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov

Microbial Producers and Ecological Significance of Trichokonin Vi Biogenesis

Optimized Fermentation Strategies for Enhanced this compound Yield

The production of this compound is significantly influenced by the fermentation conditions. Solid-state fermentation (SSF) has been identified as a particularly effective method for its biosynthesis. researchgate.netnih.gov

Solid-State Fermentation Parameter Optimization via Response Surface Methodology

Response surface methodology (RSM) is a statistical technique used to optimize fermentation processes. For this compound production by Trichoderma koningii SMF2, RSM has been employed to fine-tune critical fermentation parameters. researchgate.netnih.gov The optimization of these factors has led to a significant increase in the yield of this compound.

A study utilizing RSM identified the following optimal conditions for maximizing this compound production:

| Parameter | Optimized Value |

| Inoculum Size | 18% |

| Incubation Temperature | 24.3 °C |

| Initial Moisture Content | 77.5% |

| Initial pH | 5.0 |

Under these optimized conditions, a maximum this compound production of 4.07 mg per gram of dry substrate was achieved. researchgate.netnih.govidexlab.com

Factors Influencing this compound Biosynthesis in Cultured Systems

Several factors beyond those optimized by RSM can influence the biosynthesis of this compound in cultured systems. These include:

Fungal Strain: Different species and even different strains of Trichoderma exhibit varying capacities for producing this compound. T. koningii SMF2 and T. pseudokoningii are known producers. researchgate.netacademicjournals.org

Nutrient Availability: As with most secondary metabolites, the composition of the culture medium, including carbon and nitrogen sources, plays a crucial role. Efficient biosynthesis often occurs in solid cultivations. researchgate.net

Culture Age: The production of peptaibols like this compound is often dependent on the growth stage of the fungus, with significant production frequently observed in older, heavily sporulating cultures. researchgate.net

Environmental Conditions: Factors such as temperature and pH directly impact fungal growth and metabolic activity, thereby affecting this compound synthesis. researchgate.netacademicjournals.org The optimal temperature for production by T. koningii SMF2 was found to be 24.3°C and the optimal initial pH was 5.0. researchgate.netnih.gov

Chromatographic Methodologies for Preparative-Scale this compound Purification

Following fermentation, a multi-step purification process is necessary to isolate this compound from the crude extract and other metabolites, such as Trichokonin VII and Trichokonin VIII. researchgate.netidexlab.com This typically involves a combination of chromatographic techniques to achieve high purity.

Gel Filtration and High-Performance Liquid Chromatography Techniques

A common and effective strategy for purifying this compound involves a two-step chromatographic process:

Gel Filtration Chromatography: The crude extract from the solid-state fermentation culture is first subjected to gel filtration chromatography. researchgate.netnih.govcapes.gov.br This technique separates molecules based on their size. In the case of this compound purification, Sephadex LH-20 has been used as the stationary phase. idexlab.com

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing Trichokonins from the gel filtration step are then further purified using preparative HPLC. researchgate.netnih.gov This high-resolution technique separates compounds based on their polarity. Reversed-phase HPLC is a common mode used for peptaibol purification. idexlab.com

This combined approach of gel filtration and preparative HPLC has been shown to be highly effective. Following this protocol, 146.20 mg of this compound with a purity of over 95% was successfully obtained from 1 kg of solid cultures under optimized fermentation conditions. researchgate.netnih.govidexlab.com

Structural Characterization and Conformational Analysis of Trichokonin Vi

Advanced Spectrometric Approaches for Primary Structure Elucidation

The determination of the primary structure of Trichokonin VI—the linear sequence of its amino acid residues—relies heavily on advanced mass spectrometry techniques. A combination of methods is often employed to gain a complete and accurate sequence. nih.gov The primary sequence of this compound has been identified as Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Phe-ol. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing large biomolecules like peptaibols. psu.edu For this compound, ESI-MS is used to determine the molecular weight with high accuracy. nih.govd-nb.info This technique generates multiply charged ions, such as [M+2H]²⁺ and [M+3H]³⁺, from the intact peptide, which allows for the calculation of its monoisotopic mass from a mass-to-charge (m/z) ratio. d-nb.infonih.gov ESI has been instrumental in identifying this compound from fungal extracts, often in conjunction with liquid chromatography (LC) for separation prior to analysis. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another technique that has been successfully applied to the structural elucidation of peptaibols, including this compound. nih.govresearchgate.net In this method, the sample is mixed in a matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as xenon or argon). This process generates protonated molecular ions [M+H]⁺, which can be analyzed to determine the molecular weight of the peptide. researchgate.net FAB-MS, often used in tandem with other MS techniques, provides key data for confirming the peptide's mass and elemental composition. nih.govresearchgate.net Studies on this compound have utilized FAB-MS alongside ESI-MS to corroborate its primary structure. nih.gov

Collision-Induced Dissociation (CID) Techniques

Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is indispensable for sequencing peptides like this compound. wikipedia.orgnationalmaglab.org In this process, a specific ion (e.g., the protonated molecular ion [M+H]⁺ of this compound) is selected, energized by collision with an inert gas, and induced to fragment. wikipedia.org The fragmentation occurs predictably along the peptide backbone, producing a series of sequence-specific ions (such as b- and y-type ions). nih.govjst.go.jp

Analysis of the resulting fragment spectrum allows for the step-by-step deduction of the amino acid sequence. researchgate.net The primary structures of this compound and its related compounds were successfully elucidated using CID techniques in conjunction with both ESI-MS and FAB-MS. nih.govjst.go.jp

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, provides critical information for confirming the amino acid sequence and determining three-dimensional structural details. nih.govlibretexts.org NOESY detects spatial proximities between protons that are close in space, irrespective of whether they are close in the bond sequence. libretexts.org

For this compound, NOESY helps to resolve ambiguities that may arise from mass spectrometry data, such as distinguishing between isomeric residues like leucine (B10760876) and isoleucine. researchgate.net The observation of NOE correlations between adjacent amino acid residues (e.g., between the α-proton of one residue and the amide proton of the next) helps to confirm the sequence established by MS/MS. nih.govjst.go.jp This combined approach of MS and NMR ensures a high-confidence determination of the primary structure. nih.gov

Elucidation of this compound Secondary and Tertiary Structures

The biological function of peptaibols is intrinsically linked to their three-dimensional conformation, particularly their ability to adopt helical structures. ontosight.ai

Circular Dichroism Spectroscopy in Diverse Solvent Environments

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. researchgate.net It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its conformation. researchgate.net

Studies on this compound using CD spectroscopy have revealed its conformational flexibility in different solvent environments. researchgate.net

In organic solvents like methanol (B129727) and trifluoroethanol (TFE), this compound adopts a stable, predominantly α-helical structure. The helical content is observed to increase with higher concentrations of TFE, a known helix-inducing solvent. researchgate.net

In aqueous solutions , such as phosphate-buffered saline, the helicity of this compound decreases. The conformation in this environment is also dependent on the peptide's concentration, suggesting that aggregation may influence the structure. researchgate.net

In membrane-mimicking environments , such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, CD spectra show a significant shift towards a helical formation. researchgate.net This indicates that the interaction with lipid-like surfaces induces and stabilizes the helical structure, which is a critical requirement for the channel-forming activity of peptaibols. nih.govresearchgate.net

The ability of this compound to transition to a stable helical conformation upon encountering a membrane-like environment is a key aspect of its structural chemistry. researchgate.net

Spectroscopic Investigations of Helical Conformation and Dynamics

The helical nature of this compound, a crucial feature for its biological activity, has been extensively studied using various spectroscopic techniques, primarily Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. plos.orgnih.govmdpi.com These methods provide detailed insights into the peptide's secondary structure and its dynamic behavior in different environments.

Circular dichroism spectroscopy has been a pivotal tool in confirming the helical conformation of this compound. plos.orgoup.com In various organic solvents, this compound consistently displays a typical α-helical structure. researchgate.netresearching.cn However, its helicity is observed to decrease in aqueous solutions. researchgate.netresearching.cn The conformational flexibility of this compound has been demonstrated by its response to different solvent polarities. researchgate.netresearching.cn For instance, the helical content of the peptide increases with the addition of trifluoroethanol (TFE) up to a concentration of 30%. researchgate.netresearching.cn

In a phosphate-buffered saline (PBS) solution, the CD spectrum of this compound shows a dependency on its concentration, with the intensity of the spectral peaks increasing at higher peptide concentrations. researchgate.netresearching.cn The characteristic CD spectra for an α-helical conformation, featuring two negative minima around 208 and 222 nm and a positive maximum near 194 nm, have been consistently reported. oup.comoup.com Furthermore, the presence of membrane-mimicking solvents, such as sodium dodecyl sulfate (SDS) micelles, induces a significant transition towards a more helical formation, suggesting a direct interaction between the peptide and membrane environments. mdpi.comresearchgate.netresearching.cn

Studies on the stability of this compound's conformation have shown that its helical structure is largely maintained across a range of temperatures and pH values. oup.com While an increase in temperature can lead to a reduction in the intensity of CD spectral peaks, no significant wavelength shift is observed, indicating that the conformational change is likely a transition from an α-helix to a 3₁₀-helix or β-turn, rather than a complete unfolding. oup.com The secondary structure remains stable across a pH range of 6.0 to 8.0. oup.comoup.com

NMR spectroscopy has also been employed to investigate the detailed three-dimensional structure and intramolecular interactions of this compound and related peptaibols. nih.govacs.org For instance, NMR-VT (Variable Temperature) experiments have been used to identify intramolecular hydrogen bonding, a key feature in stabilizing helical structures. researchgate.net High-resolution NMR, including 2D-NMR techniques, has been instrumental in the complete sequence determination and conformational analysis of peptaibols. mdpi.comnih.gov

The following table summarizes key findings from spectroscopic investigations of this compound's conformation:

| Spectroscopic Technique | Solvent/Condition | Observation | Reference |

| Circular Dichroism (CD) | Organic Solvents | Typical α-helical structure | researchgate.netresearching.cn |

| Circular Dichroism (CD) | Aqueous Solution | Decreased helicity compared to organic solvents | researchgate.netresearching.cn |

| Circular Dichroism (CD) | Trifluoroethanol (TFE) | Helical content increases with TFE concentration (up to 30%) | researchgate.netresearching.cn |

| Circular Dichroism (CD) | Phosphate-Buffered Saline (PBS) | Concentration-dependent spectra; peak intensity increases with concentration | researchgate.netresearching.cn |

| Circular Dichroism (CD) | PBS (pH 7.4), varying temperature | Reduced peak intensities at higher temperatures, no wavelength shift | oup.comoup.com |

| Circular Dichroism (CD) | PBS (pH 6.0-8.0) | Stable secondary structure with no obvious changes | oup.comoup.com |

| Circular Dichroism (CD) | Sodium Dodecyl Sulfate (SDS) micelles | Induces a significant transition to a helical formation | mdpi.comresearchgate.netresearching.cn |

| NMR Spectroscopy | CD₃OH | Used for structural elucidation and conformational analysis | nih.gov |

| NMR-VT Experiments | Not Specified | Revealed intramolecular hydrogen bonding | researchgate.net |

Molecular Basis of Trichokonin Vi Biosynthesis

Non-Ribosomal Peptide Synthetase (NRPS) Machinery in Trichokonin VI Production

The synthesis of this compound is not carried out by the ribosome, the typical protein-building machinery of the cell. Instead, it is assembled by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govbiorxiv.org

Genetic Organization and Functional Analysis of NRPS Gene Clusters

The genes encoding the NRPS enzymes responsible for peptaibol synthesis are typically organized in biosynthetic gene clusters (BGCs). biorxiv.org For instance, in Trichoderma longibrachiatum, the producer of trichokonins, a 69.5 kb gene cluster containing the NRPS gene SMF2FGGW_105489 has been identified as the longest peptaibol NRPS gene reported to date. nih.gov In Trichoderma virens, two peptaibol synthetases, Tex1 (18 modules) and Tex2 (14 modules), are responsible for the production of different classes of peptaibols. microbiologyresearch.org The Tex1 enzyme synthesizes 18-residue peptaibols, while the Tex2 enzyme assembles both 14- and 11-residue peptaibols. microbiologyresearch.orgmdpi.com

These NRPS gene clusters often contain additional genes encoding enzymes for functions like N-terminal acylation and C-terminal alcohol formation. nih.gov For example, the 5' ends of some 20-module synthetase sequences contain a ketide synthase, and downstream of the NRPS gene cluster, genes like a Phe-specific permease-like and an aldo/keto reductase-like gene can be found. frontiersin.org

Enzymatic Mechanisms and Module-Skipping Phenomena in Peptaibol Synthesis

The NRPS machinery operates through a series of domains within each module. The core domains include the adenylation (A) domain, which selects and activates the specific amino acid, the thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the activated amino acid, and the condensation (C) domain, which catalyzes peptide bond formation. nih.govbiorxiv.org

A notable feature of peptaibol biosynthesis is the phenomenon of "module skipping," which contributes to the structural diversity of these compounds. nih.govresearchgate.net This process allows a single NRPS enzyme to produce peptides of different lengths. For example, a 20-module NRPS can produce 19-residue peptaibols through the skipping of an internal module. frontiersin.org Similarly, the 14-module Tex2 synthetase in T. virens produces 11-residue peptaibols by skipping three specific modules. nih.govresearchgate.net The precise mechanism of module skipping is still under investigation but is thought to involve interactions between non-adjacent modules or the presence of non-functional domains. mdpi.comnih.gov This phenomenon provides an evolutionary advantage by expanding the chemical repertoire of the fungus from a single gene. nih.govresearchgate.net

Genomic Insights into this compound Secondary Metabolism

Advances in genome sequencing and bioinformatics have provided powerful tools to explore the genetic basis of this compound and other peptaibol biosynthesis.

Bioinformatic Prediction and Annotation of Biosynthetic Gene Clusters

Genome mining has become a key strategy for identifying novel peptaibol BGCs. mdpi.comscilit.com Tools like antiSMASH and SMURF are used to scan fungal genomes for the characteristic signatures of NRPS genes and their associated domains. frontiersin.orgfrontiersin.orgfloraandfona.org.in These programs can predict the number of modules in an NRPS and even suggest the amino acids that are incorporated based on the sequence of the adenylation domains. frontiersin.org For example, bioinformatic analysis of four Trichoderma species from the Longibrachiatum clade revealed 20-module NRPSs, and the predicted amino acid composition showed agreement with the detected amino acids at 11 out of 20 positions. frontiersin.org

Strategies for Manipulating and Activating Silent Biosynthetic Pathways

Fungal genomes often contain numerous "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. mdpi.comfrontiersin.org Several strategies have been developed to activate these silent pathways and unlock the full biosynthetic potential of a fungus.

One approach is the "one strain, many compounds" (OSMAC) method, which involves systematically altering cultivation parameters to trigger the expression of different BGCs. nih.gov Another powerful strategy involves the manipulation of global transcriptional regulators. frontiersin.org For instance, the LaeA protein, a global regulator of secondary metabolism, has been shown to activate silent BGCs in various fungi. frontiersin.org Overexpression of LaeA-like genes can lead to the production of novel secondary metabolites. frontiersin.org Furthermore, activating cluster-specific transcription factors can also switch on silent BGCs. rsc.org These approaches hold significant promise for the discovery of new peptaibols and other bioactive compounds.

Mechanistic Investigations of Trichokonin Vi Bioactivity in Model Systems

Cellular and Subcellular Interactions of Trichokonin VI with Prokaryotic Cells

The antibacterial activity of this compound has been extensively studied using the Gram-positive bacterium Bacillus subtilis as a model organism. nih.govplos.org These investigations have demonstrated that the primary target of this compound is the bacterial cell membrane, leading to a cascade of events that compromise cell integrity and function. nih.govplos.orgnih.gov

Membrane Permeabilization and Ion Channel Formation in Bacterial Models

This compound is a 20-amino-acid peptaibol, a class of peptides known for their ability to form voltage-dependent ion channels in lipid membranes. researchgate.netnih.govmdpi.com Its helical structure is a key characteristic that enables it to penetrate lipid bilayers and form these channels. nih.govplos.org This channel-forming capability is considered a primary mechanism for its antimicrobial properties. nih.govmdpi.comfrontiersin.org At sufficient concentrations, this compound effectively permeabilizes the bacterial membrane, creating pores that allow the passage of small molecules and ions, thereby disrupting the crucial electrochemical gradients necessary for cell survival. researchgate.netnih.govplos.org

Morphological and Nanomechanical Alterations Induced by this compound in Bacterial Cell Envelopes

The interaction of this compound with the bacterial cell envelope induces significant and observable changes to the cell's physical properties. Atomic force microscopy (AFM) has been a critical tool in visualizing these alterations in Bacillus subtilis. Treatment with this compound results in a time- and concentration-dependent collapse of the cell wall. nih.govplos.org

Furthermore, AFM studies have quantified the physical changes to the bacterial surface. A notable effect is the increase in surface roughness of the bacterial cells upon exposure to the peptide. nih.govplos.orgnih.gov Nanoindentation experiments conducted via AFM have also revealed a progressive decrease in the stiffness of the bacterial cells, which is indicative of a loss of internal turgor pressure and structural integrity. researchgate.netnih.govplos.orgnih.govucl.ac.uk

Table 1: Effect of this compound on the Surface Roughness of Bacillus subtilis

| Treatment Time (hours) | Average Surface Roughness (Rq, nm) |

|---|---|

| 0 (Untreated) | 9.9 ± 0.9 |

| 0.5 | 10.2 ± 1.4 |

| 1 | 11.5 ± 4.1 |

| 5 | 15.6 ± 4.0 |

Data derived from studies on B. subtilis treated with this compound at its minimal inhibitory concentration (MIC). nih.govplos.org

Investigation of Intracellular Material Leakage Pathways

The permeabilization of the bacterial membrane by this compound directly leads to the leakage of intracellular contents. researchgate.netnih.govplos.orgnih.gov This loss of cytoplasmic materials is considered a key factor contributing to the observed changes in cellular morphology and mechanics. nih.govplos.orgnih.gov The reduction in cell stiffness is likely a direct consequence of the leakage of the intracellular matrix, which causes a drop in turgor pressure and leads to the collapse of the cell structure. nih.govplos.org

Studies have monitored the release of cellular materials by measuring the absorbance of the extracellular medium at wavelengths characteristic of nucleic acids (260 nm) and proteins (280 nm). Significant leakage of these macromolecules was observed when B. subtilis cells were treated with high concentrations of this compound over extended periods. nih.govplos.orgplos.org Leakage of substances absorbing at 210 nm was detected more rapidly, even at lower concentrations, suggesting an earlier onset of membrane damage. nih.govplos.orgplos.org

Table 2: Leakage of UV-Absorbing Substances from Bacillus subtilis Treated with this compound

| This compound Concentration | Observation Time for Leakage | UV Wavelength |

|---|---|---|

| High (≥ 2x MIC) | Relatively long | 260 nm & 280 nm |

| High (≥ 2x MIC) | As early as 20 minutes | 210 nm |

| Low (≤ MIC) | Little effect | 260 nm & 280 nm |

| Low (≤ MIC) | Observed after long incubation | 210 nm |

Summary of findings from leakage assays on B. subtilis. nih.govplos.orgplos.org MIC refers to the minimal inhibitory concentration.

This compound-Mediated Effects on Eukaryotic Cellular Processes (Non-Human)

The bioactivity of this compound extends to non-human eukaryotic cells, where it has been shown to interfere with fundamental cellular processes in both phytopathogenic fungi and plants.

Induction of Programmed Cell Death in Phytopathogenic Fungi

This compound demonstrates potent antifungal activity by inducing extensive apoptotic programmed cell death (PCD) in a variety of plant pathogenic fungi. nih.govmdpi.comresearchgate.netmdpi.commdpi.commdpi.comrsc.org This mechanism has been confirmed in several economically important pathogens. nih.govmdpi.com

Table 3: Phytopathogenic Fungi Affected by this compound-Induced Programmed Cell Death

| Fungal Species | Reference |

|---|---|

| Ascochyta citrullina | nih.govmdpi.com |

| Botrytis cinerea | nih.govmdpi.com |

| Fusarium oxysporum | nih.govresearchgate.netmdpi.commicrobiologyresearch.org |

| Phytophthora parasitica | nih.govmdpi.com |

| Verticillium dahliae | nih.gov |

Detailed mechanistic studies using Fusarium oxysporum as a model have revealed classic hallmarks of apoptosis following treatment with this compound. researchgate.netmicrobiologyresearch.org These include the externalization of phosphatidylserine (B164497) on the cell membrane, the generation of reactive oxygen species (ROS), and the fragmentation of nuclear DNA. researchgate.netrsc.orgmicrobiologyresearch.org Furthermore, the treatment leads to a loss of the mitochondrial transmembrane potential and an accumulation of cytoplasmic vacuoles. researchgate.netmicrobiologyresearch.org Notably, this apoptotic pathway appears to be independent of metacaspases, a family of proteases involved in PCD in some fungi. researchgate.netmicrobiologyresearch.org

Modulation of Plant Physiological Responses by this compound

In addition to its antimicrobial effects, this compound can directly influence the physiology of plants. In the model plant Arabidopsis thaliana, this compound has been shown to inhibit the growth of the primary root by suppressing both cell division and cell elongation. nih.govfrontiersin.orgoup.comfrontiersin.org

Table 4: Physiological Responses of Arabidopsis thaliana to this compound

| Physiological Effect | Mechanism |

|---|---|

| Inhibition of primary root growth | Suppression of cell division and elongation |

| Increased auxin content in root tips | Disruption of auxin biosynthesis and transport |

| Disruption of auxin gradient | Alteration of K+ homeostasis |

| Repression of GORK K+ channels | Direct or indirect interaction with the channel protein |

Summary of observed effects in Arabidopsis thaliana. nih.govfrontiersin.orgoup.com

Disruption of Auxin Homeostasis and Polar Transport in Plant Roots

The mechanism behind this disruption involves the modulation of both local auxin biosynthesis and its polar transport. nih.govoup.com Polar auxin transport, a directional flow of auxin, is essential for establishing and maintaining the auxin gradients that control root patterning. oup.comresearchgate.net this compound interferes with this process, leading to an altered distribution of auxin within the root tip. nih.govfrontiersin.orgnih.gov

A key molecular player in this process is the GORK (gated outwardly rectifying K+ channel) protein. nih.govresearchgate.netnih.gov Research has revealed that this compound suppresses K+ efflux in the roots by interfering with GORK channels. nih.govnih.govoup.com This suppression of potassium ion movement is linked to the destabilization of the auxin gradient. nih.govresearchgate.netnih.gov In a mutant Arabidopsis line (tkr1) with a point mutation in the GORK gene, the toxic effects of this compound were alleviated. nih.govresearchgate.netnih.gov This mutant was able to maintain a more stable auxin gradient in the presence of the compound, highlighting the critical role of GORK channels in mediating the disruption of auxin homeostasis caused by this compound. nih.govresearchgate.netnih.gov

| Key Finding | Organism/System | Effect of this compound | Reference |

| Increased Auxin Content | Arabidopsis thaliana root tips | Accumulation of auxin | nih.govresearchgate.netnih.gov |

| Disrupted Auxin Gradient | Arabidopsis thaliana root tips | Altered distribution of auxin response | nih.govresearchgate.netnih.gov |

| GORK Channel Interference | Arabidopsis thaliana roots | Suppression of K+ efflux | nih.govnih.govoup.com |

| Effect on tkr1 Mutant | Arabidopsis thaliana (GORK mutant) | Alleviated toxicity and stabilized auxin gradient | nih.govresearchgate.netnih.gov |

This compound Impact on Root Growth and Stem Cell Niche Maintenance

The disruption of auxin homeostasis by this compound has profound consequences for root growth and the integrity of the root stem cell niche. nih.govresearchgate.netnih.gov This compound inhibits primary root growth in Arabidopsis thaliana in a dose-dependent manner. nih.govresearchgate.net This inhibition is a result of the suppression of both cell division in the root meristem and subsequent cell elongation. nih.govresearchgate.netnih.govresearchgate.net

The root stem cell niche, a specialized microenvironment responsible for maintaining the stem cells that give rise to all the different cell types in the root, is also severely affected by this compound. nih.govresearchgate.netnih.govresearchgate.net The compound disrupts the maintenance of this niche, leading to disorganized development. nih.govresearchgate.netnih.gov Specifically, it can induce the differentiation of columella stem cells, which are normally maintained in an undifferentiated state. researchgate.net This is observed through the accumulation of starch granules in these cells, a marker of differentiation. researchgate.netresearchgate.net

The table below summarizes the observed effects of this compound on root growth and the stem cell niche in Arabidopsis thaliana.

| Parameter | Observation | Consequence | Reference |

| Primary Root Growth | Inhibition in a dose-dependent manner | Reduced overall root length | nih.govresearchgate.net |

| Cell Division | Suppression in the root meristem | Fewer new cells for root growth | nih.govresearchgate.netnih.govresearchgate.net |

| Cell Elongation | Inhibition in the elongation zone | Shorter root cells | nih.govresearchgate.netnih.govresearchgate.net |

| Stem Cell Niche | Disruption of maintenance | Disorganized root development | nih.govresearchgate.netnih.govresearchgate.net |

| Columella Stem Cells | Induction of differentiation | Loss of stem cell identity | researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Trichokonin Vi Analog Development

Rational Design Principles for Trichokonin VI Derivatives

The rational design of this compound derivatives is guided by several key principles aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. A primary approach involves leveraging the known three-dimensional structure of peptaibols, which typically adopt a helical conformation. This helical structure is crucial for their interaction with and disruption of cell membranes, a common mechanism of their antimicrobial and cytotoxic effects.

Another key principle is the identification and modification of "hot spot" residues that are critical for biological activity. These may be amino acids directly involved in target binding or those essential for maintaining the bioactive conformation. Modifications can include amino acid substitutions to alter properties like charge, size, and hydrophobicity. For example, introducing cationic residues can enhance interaction with negatively charged microbial membranes, potentially increasing antibacterial potency. Furthermore, the modification of the peptide backbone itself, through strategies like cyclization or the introduction of non-natural amino acids, can improve stability against proteolytic degradation, a significant hurdle for peptide-based therapeutics.

Site-Directed Biosynthesis and Chemical Modification for Functional Diversification

A powerful strategy for generating novel this compound analogs is the manipulation of its biosynthetic pathway, coupled with subsequent chemical modifications. This compound is synthesized non-ribosomally by large multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). This enzymatic machinery offers opportunities for genetic engineering to incorporate novel building blocks.

Incorporation of Non-Canonical Amino Acids (e.g., Fluorinated Analogs)

A notable advancement in the functional diversification of this compound is the incorporation of non-canonical amino acids (ncAAs) through a technique known as precursor-directed biosynthesis or site-directed building block incorporation. This method involves feeding the producing organism with synthetic amino acid analogs that can be recognized and incorporated by the NRPS machinery.

A prime example is the biosynthesis of fluorinated analogs of this compound. Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity and the ability to form strong C-F bonds, which can enhance metabolic stability and alter binding affinities. In a significant study, fluorinated derivatives of this compound were successfully produced by supplementing the culture of the producing fungus with fluorinated phenylalanine analogs. This resulted in the site-selective incorporation of these ncAAs into the peptide backbone, yielding novel fluorinated this compound molecules.

Correlating Structural Features with Specific Biological Activities of this compound Analogs

The ultimate goal of developing this compound analogs is to establish clear correlations between specific structural modifications and their impact on biological activity. This is typically achieved by synthesizing a library of analogs with systematic variations and evaluating their potency in a range of biological assays.

Recent research on fluorinated this compound analogs has provided initial insights into these structure-activity relationships. The cytotoxicity of these analogs was evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentrations (IC₅₀) were determined.

| Compound | Modification | MDA-MB-435 (Melanoma) IC₅₀ (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC₅₀ (µM) | OVCAR3 (Ovarian Cancer) IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Parent Compound | ~5.0 | ~5.0 | ~5.0 |

| Fluorinated Analog 1 | ortho-F-Pheol substitution | ~5.0 | ~5.0 | ~5.0 |

| Fluorinated Analog 2 | meta-F-Pheol substitution | ~5.0 | ~5.0 | ~5.0 |

Interestingly, the bioactivity data revealed that the incorporation of fluorine at the ortho and meta positions of the C-terminal phenylalaninol (Pheol) residue did not significantly alter the cytotoxic potency of this compound against the tested cancer cell lines. The fluorinated analogs displayed IC₅₀ values in the lower micromolar range, comparable to the parent compound. This suggests that for this particular position and type of modification, the introduction of fluorine is well-tolerated and does not diminish the antiproliferative activity.

These findings are crucial as they demonstrate the feasibility of incorporating novel chemical functionalities into the this compound scaffold without compromising its inherent bioactivity. This opens the door for further exploration of other non-canonical amino acids and modifications at various positions to potentially enhance potency, modulate selectivity, or improve pharmacokinetic profiles. Future studies with a broader array of analogs are necessary to build a comprehensive understanding of the structure-activity landscape of this compound and to guide the development of next-generation peptaibol-based therapeutics.

Q & A

Q. How is the minimum inhibitory concentration (MIC) of Trichokonin VI determined against bacterial strains, and what factors contribute to variability in reported MIC values?

- Methodology : MIC values are typically determined using broth microdilution assays. Serial dilutions of this compound (e.g., 0–50 mM) are prepared in culture medium, followed by inoculation with bacterial suspensions (e.g., Bacillus subtilis). After incubation (e.g., 24–48 hours), the MIC is defined as the lowest concentration inhibiting visible growth. Variability arises from differences in bacterial strain susceptibility, solvent composition (e.g., methanol vs. aqueous buffers), and incubation conditions (e.g., temperature, shaking speed) . Time-kill curves can further validate MIC by tracking bacterial viability over time at sub-MIC to supra-MIC concentrations .

Q. What are the standard protocols for purifying this compound from fungal cultures, and how can yield and purity be optimized?

- Methodology : this compound is purified using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). After culturing Trichoderma spp. in potato dextrose broth, the supernatant is centrifuged and loaded onto a C18 SPE cartridge. Elution with methanol removes impurities, followed by HPLC on a reversed-phase column (e.g., methanol/water 84:16 v/v at 1.0 mL/min flow rate). Retention times (~17–22.5 minutes) help isolate this compound from analogs (e.g., TK VII, VIII). Freeze-drying ensures stability. Optimizing SPE solvent gradients and HPLC parameters (e.g., column temperature, detector wavelength) improves yield and purity .

Q. How does solvent polarity influence the secondary structure of this compound, and what techniques are used to analyze these conformational changes?

- Methodology : Circular dichroism (CD) spectroscopy is the primary method. This compound adopts α-helical conformations in organic solvents (e.g., methanol), while aqueous buffers reduce helicity. Adding trifluoroethanol (TFE) or SDS mimics membrane interactions, increasing helical content. CD spectra at 190–250 nm reveal structural shifts, with peak intensity correlating with concentration and solvent polarity. For example, 30% TFE induces maximal helicity, critical for membrane penetration .

Advanced Research Questions

Q. How can atomic force microscopy (AFM) quantify the nanomechanical effects of this compound on bacterial membranes?

- Methodology : AFM measures membrane stiffness and elasticity in real time. Bacterial cells (e.g., B. subtilis) are immobilized on mica surfaces and treated with this compound. Force-distance curves generated by AFM tips (e.g., 0.1 N/m spring constant) calculate Young’s modulus, reflecting membrane rigidity changes. Time-lapse imaging captures morphological alterations (e.g., pore formation, membrane collapse) at MIC and supra-MIC doses .

Q. What in vitro models effectively simulate this compound’s interaction with lipid bilayers, and how do these models inform its mechanism of action?

- Methodology : Synthetic lipid bilayers (e.g., phosphatidylcholine/cholesterol mixtures) or SDS micelles mimic microbial membranes. CD spectroscopy in SDS solutions shows increased helicity, suggesting membrane insertion. Fluorescence assays using dye-loaded liposomes measure leakage rates post-TK VI treatment. For example, >50% calcein release at 25 µM this compound indicates pore-forming activity. These models correlate structural flexibility (e.g., helix stability) with antimicrobial efficacy .

Q. How can researchers reconcile contradictory data on this compound’s efficacy against plant pathogens (e.g., TMV vs. PVY)?

- Methodology : Comparative studies under controlled conditions are critical. Variables include pathogen strain (e.g., TMV-U1 vs. PVY-NTN), host plant species, and application methods (e.g., foliar spray vs. root uptake). Dose-response assays (e.g., 10–100 µg/mL) and transcriptomic analysis of host defense genes (e.g., PR1, PAL) clarify mechanism-specific differences. For instance, this compound upregulates salicylic acid pathways in Arabidopsis against TMV but not PVY, suggesting pathogen-specific signaling .

Q. What experimental designs are recommended for evaluating this compound’s synergistic effects with conventional antibiotics?

- Methodology : Checkerboard assays determine fractional inhibitory concentration indices (FICI). Combinations of this compound (e.g., 0.5× MIC) with antibiotics (e.g., ampicillin) are tested in 96-well plates. FICI <0.5 indicates synergy. Time-kill assays validate synergy by comparing bacterial viability (CFU counts) in combinatorial vs. single-agent treatments. Synergy mechanisms (e.g., enhanced membrane permeability facilitating antibiotic uptake) are confirmed via fluorescence microscopy with membrane dyes (e.g., propidium iodide) .

Q. How can researchers address challenges in scaling this compound production for in vivo studies without compromising bioactivity?

- Methodology : Fermentation optimization (e.g., pH-controlled bioreactors, fed-batch cultures) enhances fungal biomass and peptide yield. Stabilizing this compound during extraction requires lyophilization and storage in inert atmospheres (e.g., nitrogen). Bioactivity is validated post-scale-up using MIC assays and CD spectroscopy to ensure structural integrity. Pilot-scale HPLC with preparative columns (e.g., 250 mm × 21.2 mm) increases throughput while maintaining purity (>95%) .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent antimicrobial activity of this compound?

- Methodology : Non-linear regression models (e.g., log-dose vs. response) calculate EC50 values. For time-kill data, Kaplan-Meier survival curves and log-rank tests compare bacterial viability across concentrations. Multivariate analysis (ANOVA) identifies significant factors (e.g., solvent type, incubation time). Software tools like GraphPad Prism or R packages (e.g., drc for dose-response curves) streamline analysis .

Q. How should researchers validate the specificity of this compound’s interaction with microbial membranes versus host cells?

- Methodology : Cytotoxicity assays on mammalian cell lines (e.g., HEK293) using MTT or LDH release tests. Selectivity indices (SI = IC50 mammalian cells / MIC microbes) >10 indicate specificity. Confocal microscopy with fluorescently labeled this compound (e.g., FITC conjugation) visualizes preferential binding to microbial membranes over host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.